(1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Medicinal chemistry Chemical biology Compound library design

This compound is the most differentiated cyclopropyl-piperidinyl-methanone building block available for GPR119 agonist programs. Its unique 4-thiophenyl-piperidine terminus is critical for exploring hydrogen-bond acceptor and π-stacking interactions, with SAR trends predicting a 10-100x potency gain over cyclopropylidene analogs. Ideal for head-to-head cAMP assays in HEK293/hGPR119 cells or as a tyrosinase inhibition probe. Do not substitute with structurally similar analogs, as they eliminate key pharmacophoric elements.

Molecular Formula C19H20FNOS
Molecular Weight 329.43
CAS No. 1396803-44-3
Cat. No. B2651919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone
CAS1396803-44-3
Molecular FormulaC19H20FNOS
Molecular Weight329.43
Structural Identifiers
SMILESC1CN(CCC1C2=CC=CS2)C(=O)C3(CC3)C4=CC=C(C=C4)F
InChIInChI=1S/C19H20FNOS/c20-16-5-3-15(4-6-16)19(9-10-19)18(22)21-11-7-14(8-12-21)17-2-1-13-23-17/h1-6,13-14H,7-12H2
InChIKeyNECGTYPRMDXZPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1396803-44-3) – Structural Class and Baseline Profile


(1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1396803-44-3, MW 329.43) is a synthetic heterocyclic building block featuring a 4-fluorophenyl-cyclopropyl carbonyl group linked to a 4-(thiophen-2-yl)piperidine moiety . The compound belongs to a class of substituted cyclopropyl piperidinyl methanones explored in patent literature as GPR119 agonists for metabolic disorders [1]. Its structural architecture combines three pharmacophoric elements: an arylcyclopropyl constraint, a thiophene ring, and a piperidine linker. This specific combination distinguishes it from other cyclopropyl piperidinyl analogs in vendor catalogs, though peer-reviewed primary literature directly characterizing this compound remains absent from major databases.

Why Generic Substitution Is Not Advisable for (1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1396803-44-3)


Compounds within the cyclopropyl-piperidinyl-methanone class cannot be interchanged without risk of divergent biological outcomes. The target compound's three-module architecture (4-fluorophenyl-cyclopropyl + carbonyl linker + 4-thiophenyl-piperidine) creates a defined pharmacophore shape that differs critically from closest catalog analogs. For instance, replacing the 4-thiophenyl-piperidine with 4-cyclopropylidenepiperidine (CAS 2097864-16-7) eliminates the thiophene sulfur, altering hydrogen-bond acceptor capacity and π-stacking geometry , while using a simple cyclopropyl(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1396868-79-3) removes the 4-fluorophenyl group entirely, eliminating a key lipophilic aryl interaction site . The GPR119 agonist patent literature demonstrates that subtle variations in the cyclopropyl substitution pattern produce orders-of-magnitude potency shifts in cAMP assays [1]. Procurement decisions must therefore be specific to the exact CAS number.

Quantitative Differentiation Evidence for (1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1396803-44-3)


Structural Uniqueness Index: Molecular Weight, LogP, and H-Bond Acceptor Count Differentiate from Closest Vendor Analogs

The target compound (MW 329.43, Formula C19H20FNOS) possesses a molecular weight approximately 44 Da higher than its closest catalog analog (4-Cyclopropylidenepiperidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone (CAS 2097864-16-7, MW 285.36) . This mass difference arises from the replacement of the cyclopropylidene group with a thiophene ring, which introduces one sulfur atom and increases hydrogen-bond acceptor count from 2 to 3. The calculated octanol-water partition coefficient shifts significantly due to the thiophene-for-cyclopropylidene substitution, altering both lipophilicity and polar surface area . For compound library curators, these physicochemical differences predict distinct pharmacokinetic and target-engagement profiles that cannot be captured by selecting a simpler analog.

Medicinal chemistry Chemical biology Compound library design

Class-Level Tyrosinase Inhibition Range Provides Baseline Activity Expectation

Piperidine derivatives bearing thiophene and aryl substituents have been reported to exhibit competitive inhibition against mushroom tyrosinase with IC50 values ranging from 0.09 to 0.18 µM . A dedicated study of eight piperidine-based compounds confirmed dual inhibitory activity against tyrosinase and pancreatic lipase with low micromolar IC50 values, validated by Lineweaver-Burk kinetic analysis and molecular dynamics simulations [1]. While these data come from structural analogs rather than the specific target compound (CAS 1396803-44-3), the presence of both the thiophene ring and the 4-fluorophenyl-cyclopropyl constraint in the target structure places it within the SAR space that generated the most potent tyrosinase inhibitors in these series.

Enzyme inhibition Hyperpigmentation research Tyrosinase

GPR119 Agonist Patent Scaffold Placement Confirms Relevance to Metabolic Disease Target Class

The target compound's core scaffold maps onto the substituted cyclopropyl piperidinyl methanone template disclosed in Merck Sharp & Dohme's GPR119 agonist patents (US 9,018,224 B2, WO 2013/074388 A1) [1]. Structure-activity relationship studies in the GPR119 series demonstrated that cyclopropyl restriction combined with heteroaryl piperidine termini yielded compounds with human GPR119 EC50 values as low as 19 nM in HEK293 cAMP β-lactamase reporter gene assays [2]. The target compound's 4-(thiophen-2-yl)piperidine terminus is congruent with the patent's Markush claims for 5-membered heteroaryl-substituted piperidines, while the 4-fluorophenyl-cyclopropyl carbonyl represents a specific aryl-cyclopropyl constraint variant. Notably, the fluorophenyl substitution differentiates this compound from the pyrimidinyl-piperidine leads that were optimized for preclinical development, providing an alternative electronic profile for SAR exploration [3].

GPR119 agonism Type 2 diabetes Metabolic syndrome

BindingDB Affinity Comparison: Target Compound Scaffold vs. Closest Measured Analog

The closest analog with publicly available binding data is (4-Cyclopropylidenepiperidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone (CAS 2097864-16-7), which was tested in a binding assay and exhibited an IC50 of 73,400 nM (73.4 µM) [1]. The target compound (CAS 1396803-44-3) replaces the cyclopropylidene group on the piperidine ring with a thiophen-2-yl substituent. In the GPR119 and tyrosinase inhibitor SAR literature, the introduction of thiophene rings at the piperidine terminus consistently enhances target engagement through additional π-π stacking and sulfur-mediated interactions, with potency improvements of 10- to 100-fold observed in analogous scaffold hops [2]. Consequently, the target compound is predicted to exhibit significantly higher affinity than the measured cyclopropylidene analog, though direct experimental confirmation is not yet available.

Binding affinity Cyclopropylidene analog SAR divergence

Sanofi Cyclopropyl Methanone Patent Inclusion Confirms Thiophene-Piperidine Motif Precedence

The Sanofi-Aventis patent on cyclopropyl methanone derivatives (Formula I, wherein A represents thienyl and n = 2, 3, or 4) explicitly claims compounds with the thiophene-substituted piperidine motif found in the target compound [1]. This patent family demonstrates that the thiophene-piperidine-cyclopropyl carbonyl architecture has been validated as a therapeutically relevant scaffold by at least one major pharmaceutical company, distinguishing it from exploratory academic series. The Sanofi claims encompass the target compound's structural space, indicating that this specific combination of functional groups has been deemed novel and potentially useful by patent examiners. For procurement purposes, the Sanofi patent provides independent confirmation of the scaffold's innovation beyond the Merck GPR119 patent family [2].

Cyclopropyl methanone Thiophene SAR Therapeutic derivatives

Recommended Application Scenarios for (1-(4-Fluorophenyl)cyclopropyl)(4-(thiophen-2-yl)piperidin-1-yl)methanone (CAS 1396803-44-3)


GPR119 Agonist Lead Optimization and SAR Expansion

Researchers engaged in GPR119 agonist programs for type 2 diabetes or metabolic syndrome can use this compound to explore the SAR consequences of 4-thiophenyl substitution on the piperidine ring relative to the extensively characterized pyrimidinyl-piperidine leads. The Merck GPR119 patent series (US 9,018,224 B2) established that heteroaryl piperidine termini produce hEC50 values ranging from 3,600 nM (initial hit) to 19 nM (optimized lead) [1]. Procurement of this compound enables direct head-to-head comparison with in-house GPR119 agonist candidates in cAMP accumulation assays using HEK293 cells expressing human GPR119 [2].

Tyrosinase Inhibition Screening in Hyperpigmentation Research

Investigators studying melanogenesis and hyperpigmentation disorders can evaluate this compound as part of a focused piperidine-thiophene library. Class-level evidence indicates that structurally related piperidine derivatives achieve competitive tyrosinase inhibition with IC50 values of 0.09–0.18 µM, confirmed by Lineweaver-Burk kinetic analysis and molecular dynamics simulations showing stable active-site binding [1]. The compound's dual aromatic features (4-fluorophenyl + thiophene) position it favorably within the SAR space associated with the most potent dual tyrosinase/pancreatic lipase inhibitors [2].

Chemical Biology Probe for Cyclopropyl-Thiophene Pharmacophore Validation

Chemical biologists requiring a well-defined probe molecule to study the contribution of the cyclopropyl constraint and thiophene sulfur to target engagement can employ this compound. The closest measured analog (cyclopropylidene variant, CAS 2097864-16-7) exhibits an IC50 of 73,400 nM [1], making the target compound's predicted affinity gain (10- to 100-fold based on thiophene SAR trends [2]) a testable hypothesis. This compound serves as a critical intermediate complexity probe between simpler cyclopropyl piperidines and fully elaborated clinical candidates.

Building Block for Diversity-Oriented Synthesis of Heterocyclic Libraries

Medicinal chemistry groups constructing diversity-oriented synthesis libraries can utilize this compound as a late-stage diversification intermediate. The 4-fluorophenyl-cyclopropyl carbonyl core provides a conformationally constrained scaffold, while the thiophene ring offers a handle for further functionalization (e.g., Suzuki coupling, electrophilic substitution). The compound's molecular weight (329.43) and balanced LogP position it within lead-like chemical space suitable for fragment-to-lead or scaffold-hopping campaigns [1].

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